Benz(a)anthracene

Catalog No.
S573615
CAS No.
56-55-3
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benz(a)anthracene

CAS Number

56-55-3

Product Name

Benz(a)anthracene

IUPAC Name

benzo[a]anthracene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H

InChI Key

DXBHBZVCASKNBY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
4.12e-08 M
In water, 9.4X10-3 mg/L at 25 °C
Insoluble in water
soluble in ether, alcohol, acetone, benzene
Soluble in most organic solvents; difficulty solubilizing in boiling alcohol
Slightly sol in acetic acid
Solubility in water: none

Synonyms

1,2-Benz[a]anthracene; 1,2-Benzanthracene; 1,2-Benzanthrene; 1,2-Benzoanthracene; 2,3-Benzophenanthrene; Benzanthracene; Benzanthrene; Benzo[a]anthracene; Benzo[b]phenanthrene; Benzoanthracene; NSC 30970; Tetraphene

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32

Carcinogenicity Studies:

Benz(a)anthracene (BaA) is a well-studied carcinogen, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) []. Due to its ability to induce tumors in various animal models, it serves as a crucial tool in:

  • Understanding the mechanisms of cancer initiation and progression [].
  • Developing and testing new anti-cancer drugs [].
  • Evaluating the potential carcinogenicity of other environmental contaminants [].

Environmental Toxicology:

BaA is a ubiquitous environmental pollutant found in cigarette smoke, coal tar, and certain foods []. Its presence in the environment can be detrimental to various ecosystems. Research using BaA helps scientists understand:

  • The impact of pollutants on different organisms, including aquatic animals, plants, and soil microbes [, ].
  • Biodegradation pathways of BaA by microorganisms, aiding in the development of bioremediation strategies for contaminated sites [].
  • The potential human health risks associated with environmental exposure to BaA.

Model Compound for Chemical Reactions:

Due to its well-defined structure and chemical properties, BaA serves as a model compound in various scientific studies. These include:

  • Investigating the interactions of organic pollutants with biological molecules [].
  • Studying the photochemical degradation of polycyclic aromatic hydrocarbons (PAHs) in the environment.
  • Developing new methods for the detection and quantification of PAHs in environmental samples.

Material Science Applications:

While not its primary use, BaA possesses unique physical and chemical properties that have limited applications in material science research. These include:

  • Studying the formation and properties of organic semiconductors.
  • Investigating the self-assembly behavior of organic molecules for potential applications in nanotechnology.

Benz(a)anthracene is a polycyclic aromatic hydrocarbon with the chemical formula C18H12C_{18}H_{12}. It is primarily produced during the incomplete combustion of organic materials, making it a common contaminant in environments exposed to combustion processes, such as vehicle exhaust, tobacco smoke, and coal tar. Benz(a)anthracene is recognized as a probable human carcinogen due to its presence in various environmental sources, including grilled foods and industrial emissions .

  • Oxidation: It reacts with hydroxyl radicals in the atmosphere, leading to its breakdown into various metabolites. This process can also occur in soil and water .
  • Electrophilic Reactions: The compound can form covalent bonds with nucleophilic sites in biological molecules, contributing to its carcinogenic effects .
  • Reactivity with Strong Oxidizers: Benz(a)anthracene reacts vigorously with strong oxidizing agents, which can result in exothermic reactions .

Benz(a)anthracene exhibits significant biological activity, particularly its carcinogenic properties. It is bioactivated in the body through metabolic processes that convert it into reactive intermediates, such as diol epoxides. These metabolites can bind irreversibly to DNA, leading to mutations and potentially resulting in cancer . Studies have demonstrated that benz(a)anthracene's toxicity is mediated by its ability to form these electrophilic metabolites that interact with cellular macromolecules.

Although benz(a)anthracene is not commercially produced on a large scale, it can be synthesized through various laboratory methods:

  • Pyrolysis of Organic Compounds: Heating organic matter in the absence of oxygen leads to the formation of benz(a)anthracene.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler aromatic compounds .

Benz(a)anthracene has limited applications primarily restricted to research settings. Its uses include:

  • Laboratory Research: It serves as a standard reference compound for studies on polycyclic aromatic hydrocarbons and their effects on health.
  • Toxicological Studies: Benz(a)anthracene is often used in experiments to evaluate carcinogenicity and the mechanisms of action of polycyclic aromatic hydrocarbons .

Research has focused on the interaction of benz(a)anthracene with various biological systems:

  • Metabolic Pathways: Studies have detailed how benz(a)anthracene is metabolized by different bacterial strains, leading to the formation of various hydroxylated products and other metabolites. This biotransformation plays a crucial role in understanding its environmental degradation and potential toxicity .
  • Binding Studies: Investigations into how benz(a)anthracene binds to DNA have highlighted its potential to cause genetic mutations, emphasizing its role in cancer development .

Benz(a)anthracene belongs to a larger class of polycyclic aromatic hydrocarbons. Here are some similar compounds along with a comparison highlighting benz(a)anthracene's uniqueness:

Compound NameMolecular FormulaCarcinogenicityUnique Features
PyreneC16H10C_{16}H_{10}YesLess potent than benz(a)anthracene; fewer rings
AnthraceneC14H10C_{14}H_{10}YesSimpler structure; less complex metabolic pathways
Benzo[a]pyreneC18H12C_{18}H_{12}YesMore extensively studied for its carcinogenic effects
PhenanthreneC14H10C_{14}H_{10}PossibleLower molecular weight; less toxic

Benz(a)anthracene stands out due to its specific structural arrangement and higher potency as a carcinogen compared to some of its analogs. Its unique position within the polycyclic aromatic hydrocarbons makes it a significant subject of study for understanding environmental health risks associated with combustion products .

Physical Description

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen.
COLOURLESS-TO-YELLOW-BROWN FLUORESCENT FLAKES OR POWDER.
Colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence.

Color/Form

Plates from glacial acetic acid or alcohol
Greenish-yellow fluorescence

XLogP3

5.8

Boiling Point

815 °F at 760 mm Hg (sublimes) (NTP, 1992)
437.6 °C
815°F

Density

Relative density (water = 1): 1.274

LogP

5.76 (LogP)
log Kow = 5.76
5.61

Melting Point

315 to 318 °F (NTP, 1992)
155-157 °C
162 °C
315-318°F

UNII

C5PLF6152K

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benz(a)anthracene is a plate-like solid and may have a greenish-yellow fluorescence. It is not very soluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benz(a)anthracene is a substance that occurs as a result of incomplete burning of oil, gasoline, coal, wood and garbage. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of benz(a)anthracene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benz(a)anthracene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources such as charcoal grilling. The general population may also be exposed to benz(a)anthracene when eating grilled and smoked meat and fish. Consumption of drinking water may also be a route of exposure. If benz(a)anthracene is released to the environment, it will be in or on particles that eventually fall to the ground. Benz(a)anthracene will also be broken down in air by reaction with hydroxyl radicals and by sunlight. It will volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be only slowly broken down by microorganisms and is expected to build up in some aquatic organisms. RISK: Data on the potential for benz(a)anthracene alone to produce toxic effects in humans were not available. Studies in humans have shown changes in immune system components in the blood in coke oven workers exposed to a mixture of PAHs, including fluoranthene, perylene, pyrene, benzo(a)pyrene, chrysene, benz(a)anthracene, dibenz(a,h)anthracene, and benzo(g,h,i)perylene. However, the contribution of benz(a)anthracene to the toxic effects of this mixture cannot be determined. A few laboratory animal toxicity studies of benz(a)anthracene are available in the published scientific literature, but the studies are inadequate to identify potential non-cancer health effects. Data on the potential for benz(a)anthracene to cause infertility, abortion, or birth defects in laboratory animals were not available. Tumors have been induced in laboratory mice following repeated exposure. Lung and liver tumors were observed after oral exposure or injection, and skin tumors were observed after direct skin application or injection under the skin. The International Agency for Research on Cancer determined that benz(a)anthracene is possibly carcinogenic to humans, the U.S. National Toxicology Program 14th Report on Carcinogens determined that benz(a)anthracene is reasonably anticipated to be a human carcinogen, and the U.S. EPA IRIS program classified benz(a)anthracene as a probable human carcinogen. These determinations are based on inadequate data in humans and sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Benz[a]anthracene is a crystalline, aromatic hydrocarbon consisting of four fused benzene rings, produced by incomplete combustion of organic matter. Benz(a)anthracene is primarily found in gasoline and diesel exhaust, tobacco and cigarette smoke, coal tar and coal tar pitch, coal combustion emissions, charcoal-broiled foods, amino acids, fatty acids and carbohydrate pyrolysis products, wood and soot smoke, and creosote, asphalt and mineral oils. This substance is used only for research purposes. Benz(a)anthracene is reasonably anticipated to be a human carcinogen. (NCI05)

Mechanism of Action

Disruption of cell proliferation control by polycyclic aromatic hydrocarbons (PAHs) may contribute to their carcinogenicity. We investigated role of the aryl hydrocarbon receptor (AhR) in disruption of contact inhibition in rat liver epithelial WB-F344 'stem-like' cells, induced by the weakly mutagenic benz[a]anthracene (BaA), benzo[b]fluoranthene (BbF) and by the strongly mutagenic benzo[a]pyrene (BaP). There were significant differences between the effects of BaA and BbF, and those of the strongly genotoxic BaP. Both BaA and BbF increased percentage of cells entering S-phase and cell numbers, associated with an increased expression of Cyclin A and Cyclin A/cdk2 complex activity. Their effects were significantly reduced in cells expressing a dominant-negative AhR mutant (dnAhR). Roscovitine, a chemical inhibitor of cdk2, abolished the induction of cell proliferation by BbF. However, neither BaA nor BbF modulated expression of the principal cdk inhibitor involved in maintenance of contact inhibition, p27(Kip1), or pRb phosphorylation. The strongly mutagenic BaP induced apoptosis, a decrease in total cell numbers and significantly higher percentage of cells entering S-phase than either BaA or BbF. Given that BaP induced high levels of Cyclin A/cdk2 activity, downregulation of p27(Kip1) and hyperphosphorylation of pRb, the accumulation of cells in S-phase was probably due to cell proliferation, although S-phase arrest due to blocked replication forks can not be excluded. Both types of effects of BaP were significantly attenuated in dnAhR cells. Transfection of WB-F344 cells with siRNA targeted against AhR decreased induction of Cyclin A induced by BbF or BaP, further supporting the role of AhR in proliferative effects of PAHs. This suggest that activation of AhR plays a significant role both in disruption of contact inhibition by weakly mutagenic PAHs and in genotoxic effects of BaP possibly leading to enhanced cell proliferation. Thus, PAHs may increase proliferative rate and the likelihood of fixation of mutations.
Activation of the aryl hydrocarbon receptor (AhR)-mediated activity is one of key events in toxicity of polycyclic aromatic hydrocarbons (PAHs). Although various classes of AhR ligands may differentially activate human and rodent AhR, there is presently a lack of data on the human AhR-inducing relative potencies (REPs) of PAHs. Here, we focused on estimation of the AhR-mediated activities of a large set of environmental PAHs in human gene reporter AZ-AhR cell line, with an aim to develop the human AhR-based REP values with potential implications for risk assessment of PAHs. The previously identified weakly active PAHs mostly failed to activate the AhR in human cells. The order for REPs of individual PAHs in human cells largely corresponded with the available data from rodent-based experimental systems; nevertheless, we identified differences up to one order of magnitude in REP values of PAHs between human and rodent cells. Higher REP values were found in human cells for some important environmental contaminants or suspected carcinogens, such as indeno[1,2,3-cd]pyrene, benz[a]anthracene or benzo[b]fluoranthene, while lower REP values were determined for methyl-substituted PAHs. Our results also indicate that a different rate of metabolism for individual PAHs in human vs. rodent cells may affect estimation of REP values in human cell-based assay, and potentially alter toxicity of some compounds, such as benzofluoranthenes, in humans. We applied the AZ-AhR assay to evaluation of the AhR-mediated activity of complex mixtures of organic compounds associated with diesel exhaust particles, and we identified the polar compounds present in these mixtures as being particularly highly active in human cells, as compared with rodent cells. The present data suggest that differences may exist between the AhR-mediated potencies of PAHs in human and rodent cells ... .
Ah locus controls induction by such cmpd as 3-methylcholanthrene, benzo(a)anthracene, and TCDD of many drug-metab enzyme activities. The Ah system is believed to comprise regulatory, structural and probably temporal genes which may or may not be linked. Multiple forms of cytochrome p450 are among many structural gene products "turned on" during sequence of events following exposure of animals or cultured cells to polycyclic aromatic inducers. Cytosolic receptor for these inducers in genetically "responsive" mice is believed to be major product of aryl hydrocarbon hydroxylase (ah) regulatory genes. Cytosolic receptor with specifically bound inducer appears to translocate into nucleus during cytochrome p450 induction by polycyclic aromatic cmpd in intact liver of Ah-responsive mice and cultured cells.
... For aquatic species, polycyclic aromatic hydrocarbons (PAHs) are generally accepted as acting through either of two modes of action: (1) "dioxin-like" toxicity mediated by activation of the aryl hydrocarbon receptor (AHR), which controls a battery of genes involved in PAH metabolism, such as cytochrome P4501A (CYP1A) and (2) "nonpolar narcosis", in which tissue uptake is dependent solely on hydrophobicity and toxicity is mediated through non-specific partitioning into lipid bilayers. ...

Vapor Pressure

2.10e-07 mmHg
2.1X10-7 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 292

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

56-55-3

Wikipedia

Benz[a]anthracene

Biological Half Life

286.02 Days
1.05 Days

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Synthesis from naphthalene and phthalic anhydride ... From o-toluylnaphthalene ... From phenanthrene and succinic anhydride.

General Manufacturing Information

Benz[a]anthracene: ACTIVE
Benz(a)anthracene occurs ubiquitously in products of incomplete combustion; it is also found in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: benzo(a)anthracene; Matrix: air; Detection Limit: 0.0010 - 0.090 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: benzo(a)anthracene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: benz(a)anthracene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 46 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: benz(a)anthracene; Matrix: municipal and industrial discharges; Detection Limit: 0.01 ug/L.
For more Analytic Laboratory Methods (Complete) data for BENZ(A)ANTHRACENE (42 total), please visit the HSDB record page.

Clinical Laboratory Methods

... The aim of this study was to develop a solid-phase microextraction (SPME) gas chromatography (GC)-isotope dilution mass spectrometry method for the quantification of 10 four- to six-ring polycyclic aromatic hydrocarbons (PAHs) in urine samples. Seven of the selected PAHs have been classified as carcinogenic. Under the final conditions, analytes were sampled with a 100-um polydimethylsiloxane SPME fibre for 60 min at 80 °C and desorbed in the injection port of the GC at 270 °C. Fluoranthene, pyrene, benz[a]anthracene, chrysene, benzo[b]fluoranthene, benzo[k]fluoranthene, benzo[a]pyrene, dibenzo[a,h]anthracene, indeno[1,2,3-cd]pyrene and benzo[ghi]perylene were separated using a highly arylene-modified phase capillary column and quantified by MS using eight deuterated PAHs as surrogate internal standards. Limits of quantification (LOQ) were in the 0.5- to 2.2-ng/L range. Validation showed linear dynamic ranges up to 340 ng/L, inter- and intra-run precisions <20%, and accuracies within 20% of spiked concentrations. Matrix effect evaluation and the use of control charts to monitor process performances showed that the isotope dilution approach allowed for the control of bias sources. Urinary PAHs were above or equal to LOQ, depending on different compounds, in 58-100% (min-max), 40-100% and 5-39% of samples from coke oven workers (n=12), asphalt workers (n=10) and individuals not occupationally exposed to PAHs (n=18), respectively. Chrysene was the most abundant PAH determined with median levels of 62.6, 6.9 and <0.6 ng/L, respectively. These results show that the method is suitable for quantifying carcinogenic PAHs in specimens from individuals with different levels of PAH exposure.
A new solid phase microextraction-gas chromatography-mass spectrometry method (SPME-GC-MS) to detect urinary unmetabolized 3-, 6-ring polycyclic aromatic hydrocarbons (PAHs) was applied to coke oven workers and general population subjects with the aim to assess exposure to carcinogenic PAHs, to evaluate the role of occupational and environmental variables on PAHs levels, and to compare present results with those previously obtained with a less sensitive method. A total of 104 coke oven workers (CW) from Poland [recruited in 2000 (CW-2000; n=55) and 2006 (CW-2006; n=49)], and 45 control subjects from the same area, provided urine spot samples for measurement of 10 PAHs (from phenanthrene to benzo[g,h,i]perylene). The comparison between the two methods was performed only on CW-2000 subjects. Information regarding personal characteristics and job variables was collected by a questionnaire. The new method enables the quantification of 5-, 6-ring PAHs; precision and accuracy were in the 7.3-20.8% and 89.4-110% range, respectively; in CW-2000 samples results obtained with the new and the old method were highly correlated (Lin's concordance correlation coefficients: from 0.790 to 0.965); the mean difference between measured PAHS increased with the molecular weight of the analytes (from +5 to +27%). Urinary PAHs were above or equal to the quantification limit, depending on the compound, in 67-100% (min-max), 26-100% and 6-100% of samples from CW-2000, CW-2006 and controls, respectively. Chrysene and benz[a]anthracene were the most abundant carcinogenic PAHs with median levels of 43.4, 13.4, and 2.3 ng/L and 45.9, 14.9, and 0.7 ng/L in CW-2000, CW-2006, and controls, respectively, while benzo[a]pyrene levels were 6.5, 0.7 and <0.5 ng/L. The multiple linear regression model showed that the determinants of exposure were the use of wood and/or coke for house heating for controls, and job title or the plant for CW-2006. Urinary benzo[a]pyrene and other carcinogenic PAHs were ... quantified in urine samples from both occupationally and environmentally exposed subjects. These results show that urinary PAHs can discriminate exposures at different levels. Moreover, the simultaneous determination of several PAHs allows for the development of excretion profiles to assess exposure to specific compounds.
A high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method was developed for quantitative analysis of hydroxy polycyclic aromatic hydrocarbons (OH-PAHs). Four hydroxy metabolites of known and suspected carcinogenic PAHs (benzo[a]pyrene (B[a]P), benz[a]anthracene (B[a]A), and chrysene (CRY)) were selected as suitable biomarkers of PAH exposure and associated risks to human health. The analytical method included enzymatic deconjugation, liquid - liquid extraction, followed by derivatization with methyl-N-(trimethylsilyl) trifluoroacetamide and instrumental analysis. Photo-induced oxidation of target analytes - which has plagued previously published methods - was controlled by a combination of minimizing exposure to light, employing an antioxidant (2-mercaptoethanol) and utilizing a nitrogen atmosphere. Stability investigations also indicated that conjugated forms of the analytes are more stable than the non-conjugated forms. Accuracy and precision of the method were 77.4-101% (<4.9% RSD) in synthetic urine and 92.3-117% (<15% RSD) in human urine, respectively. Method detection limits, determined using eight replicates of low-level spiked human urine, ranged from 13 to 24 pg/mL. The method was successfully applied for analysis of a pooled human urine sample and 78 mouse urine samples collected from mice fed with PAH-contaminated diets. In mouse urine, greater than 94% of each analyte was present in its conjugated form.
Benzo(a)anthracene in blood serum and skin oil collected from roofing workers was analyzed by HPLC. Although range of 0.05 to 36 ng was observed in skin oil samples, none was detected in serum, at detection limits of 1.0 to 175 ng/mL.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.[Sigma-Aldrich; Safety Data Sheet for Benz
Store in a secure poison location. Store in a cool, dry place away from oxidizers. A regulated, marked area should be established where this chemical is handled, used, or stores in compliance with OSHA Standard 1910.1045.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Co-exposure to environmental polycyclic aromatic hydrocarbons (PAHs) and interleukin (IL)-1beta induces expression of the tumor-promoting cytokine IL-6 in cancer cells. The present study was designed to determine whether such an IL-6 up-regulation also occurs in response to co-treatment by PAHs and tumor necrosis factor (TNF)-alpha, an inflammatory cytokine commonly found in tumor microenvironment. Co-exposure to the prototypical PAH benzanthracene (BZA) and TNF-alpha was found to markedly induce mRNA expression and secretion of IL-6 in human breast cancer cells MCF-7, whereas exposure to either BZA or TNF-alpha alone was without significant effect. Co-treatment by BZA and TNF-alpha-containing conditioned media from human inflammatory macrophages similarly up-regulated IL-6 expression in MCF-7 cells. BZA/TNF-alpha-mediated IL-6 induction in MCF-7 cells was counteracted by silencing aryl hydrocarbon receptor (AhR), known to mediates most of PAH effects. IL-6 up-regulation was moreover associated with NF-kappaB activation and was abolished by using chemical NF-kappaB inhibitors or knocking-down expression of the p65/RelA NF-kappaB subunit. Taken together, these data indicate that co-exposure to BZA/TNF-alpha induces IL-6 expression by AhR- and NF-kappaB-dependent pathways in MCF-7 cancer cells. This regulation of IL-6 by environmental PAHs, that is dependent of inflammatory cytokine microenvironment, may contribute to the well-known carcinogenic properties of these organic pollutants.
Human colon tumor cells (cell line LS174T) retain a cytochrome P-450-containing drug metabolism system capable of hydroxylating polycyclic hydrocarbons and the anticancer drug cyclophosphamide. The hydroxylation of benzo(a)pyrene by human colon tumor cells is highly inducible. Phenobarbital plus hydrocortisone induce benzo(a)pyrene hydroxylation activities 10-fold, while benz(a)anthracene induces the rate of hydroxylation 30-fold. Cytochrome P-450 specific content is increased 2- to 3-fold by treatment with phenobarbital plus hydrocortisone and benz(a)anthracene, respectively. Addition of cyclophosphamide alone results in no increase in hydroxylation activities but causes a decrease in cell growth rate. The combination of cyclophosphamide with either of the inducers phenobarbital plus hydrocortisone or benz(a)anthracene results in markedly enhanced inhibition of cell growth as judged both by a decrease in the number of cells per plate and in the incorporation of [3H]thymidine into DNA. Thus, these data show that cyclophosphamide is cytotoxic to human colon tumor cells and that the cytotoxicity is enhanced by simultaneous administration of benz(a)anthracene or phenobarbital plus hydrocortisone to the tissue cultures.
The mutagenic activity of ethyl acetate extracts of culture medium from Cunninghamella elegans incubated 72 hr with various polycyclic aromatic hydrocarbons (PAHs) was evaluated in the Salmonella typhimurium reversion assay. All of the PAH extracts were assayed in tester strains TA98 and TA100 both with and without metabolic activation using a liver fraction from Aroclor 1254-treated rats. None of the extracts from fungal incubations with the mutagenic PAHs, benzo[a]pyrene, 7,12-dimethylbenz[a]anthracene, 3-methylcholanthrene and benz[a]anthracene, as well as the non-mutagenic PAHs, naphthalene, phenanthrene and anthracene, displayed any appreciable mutagenic activity. In addition, time course experiments indicated that the rate of decrease in mutagenic activity in the extracts from cultures incubated with benzo[a]pyrene or 7,12-dimethylbenz[a]anthracene was coincident with the rate of increase in total metabolism. The results demonstrated the ability of the fungus C. elegans to detoxify known carcinogens and mutagens and suggests that this organism may play an important role in the metabolism and inactivation of PAHs in the environment.
Ip admin of 40 mg/kg benz(a)anthracene to Wistar rats can reduce the potency of synthetic estrogen triphenylethylene, presumably as a result of benz(a)anthracene hydroxylase induction.
For more Interactions (Complete) data for BENZ(A)ANTHRACENE (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benz

Dates

Modify: 2023-08-15

Removal of 1,2-benzanthracene via the intercalation of 1,2-benzanthracene with DNA and magnetic bead-based separation

Guoxia Huang, Ji Ma, Junsheng Li, Liujuan Yan
PMID: 33124510   DOI: 10.1080/15257770.2020.1839905

Abstract

In this study, DNA-functionalize-magnetic beads were investigated as sorbent materials for effective removing 1,2-benzanthracene (BaA) from water. In order to reveal the removal mechanism, the interaction mode between BaA and DNA was evaluated by using various characterization tools such as UV-visible and circular dichroism spectroscopy, fluorescence and resonance scattering spectroscopy, and agarose gel electrophoresis. In the presence of BaA, the melting temperature of DNA increased from 76.2 °C to 82.3 °C, which closely related to the intercalating of BaA. It was found that a part of the ethidium bromide (EB) binding sites to DNA were occupied by BaA in EB competing study. The results indicated that a new complex appeared between hsDNA and BaA, and the number of the binding sites (n) and the binding constants (K
) at different temperatures were obtained. DNA binding saturation value (≈0.80) was obtained by resonance scattering spectra study. BaA could be enriched and removed by DNA-functionalize-magnetic beads via the intercalation, and the removal efficiency was 97.73% when the initial concentration was 2.45 x10
mol·L
(559.31 μg/L).


Molecular Networking and Whole-Genome Analysis Aid Discovery of an Angucycline That Inactivates mTORC1/C2 and Induces Programmed Cell Death

Vipin Mohan Dan, Vinodh J S, Sandesh C J, Rahul Sanawar, Asha Lekshmi, R Ajay Kumar, T R Santhosh Kumar, Uday Kiran Marelli, Syed G Dastager, M Radhakrishna Pillai
PMID: 32058690   DOI: 10.1021/acschembio.0c00026

Abstract

Rediscovery of known compounds and time consumed in identification, especially high molecular weight compounds with complex structure, have let down interest in drug discovery. In this study, whole-genome analysis of microbe and Global Natural Products Social (GNPS) molecular networking helped in initial understanding of possible compounds produced by the microbe. Genome data revealed 10 biosythethic gene clusters that encode for secondary metabolites with anticancer potential. NMR analysis of the pure compound revealed the presence of a four-ringed benz[a]anthracene, thus confirming angucycline; molecular networking further confirmed production of this class of compounds. The type II polyketide synthase gene identified in the microbial genome was matched with the urdamycin cluster by BLAST analysis. This information led to ease in identification of urdamycin E and a novel natural derivative, urdamycin V, purified from
sp. OA293. Urdamycin E (Urd E) induced apoptosis and autophagy in cancer cell lines. Urd E exerted anticancer action through inactivation of the mTOR complex by preventing phosphorylation at Ser 2448 and Ser 2481 of mTORC1 and mTORC2, respectively. Significant reduction in phosphorylation of the major downstream regulators of both mTORC1 (p70s6k and 4e-bp1) and mTORC2 (Akt) were observed, thus further confirming complete inhibition of the mTOR pathway. Urd E presents itself as a novel mTOR inhibitor that employs a novel mechanism in mTOR pathway inhibition.


The absorption of polycyclic aromatic hydrocarbons into the skin to elicit cutaneous inflammation: The establishment of structure-permeation and in silico-in vitro-in vivo relationships

Ahmed Alalaiwe, Yin-Ku Lin, Chih-Hung Lin, Pei-Wen Wang, Jie-Yu Lin, Jia-You Fang
PMID: 32416390   DOI: 10.1016/j.chemosphere.2020.126955

Abstract

Polycyclic aromatic hydrocarbons (PAHs) can induce skin toxicity. Although some investigations have been conducted to assess the skin toxicity of different PAHs, few comparisons using a series of PAHs with different ring numbers and arrangements have been done. We aimed to explore the skin absorption of 6 PAH compounds and their effect on cutaneous inflammation. In vitro skin permeation was rated by Franz cell with pig skin. Molecular docking was employed to compute the PAH interaction with stratum corneum (SC) lipids. Cultured keratinocytes were exposed to PAHs for analyzing cytotoxicity, cyclooxygenase (COX)-2, prostaglandin E
(PGE
), chemokines, and differentiation proteins. The in vivo topical PAH exposure in mice was characterized by skin absorption, transepidermal water loss (TEWL), PGE
level, and histology. The skin deposition from the aqueous vehicle increased following the increase of PAH lipophilicity and molecular size, with benzo[a]pyrene (5-ring PAH) showing the greatest absorption. Pyrene was the compound showing the highest penetration across the skin (flux). Although the PAHs fluoranthene, pyrene, chrysene, and 1,2-benzanthracene all had 4 rings, the skin permeation was quite different. 1,2-Benzanthracene showed the greatest absorption among the 4-ring compounds. The PAHs with higher absorption exhibited stronger interaction with SC lipids according to the in silico modeling. Chrysene and 1,2-benzanthracene generally showed the highest COX-2 and PGE
expression, followed by benzo[a]pyrene. The lowest COX-2 and PGE
upregulation was observed for naphthalene (2-ring PAH). A contrary tendency was detected for the upregulation of chemokines. Filaggrin and integrin β1 in keratinocytes were suppressed at a comparable level by all PAHs. The skin's absorption of PAHs showed strong in vivo-in vitro correlation. 1,2-Benzanthracene and benzo[a]pyrene highly disrupted the skin barrier and elevated the inflammation in vivo. The tendency toward in vivo inflammation caused by various PAHs could be well predicted by the combined estimation using in vitro skin absorption and a keratinocyte bioassay. This study also established the structure-permeation relationship (SPR) of PAHs.


[Study on occupational exposure characteristics of Polycyclic Aromatic Hydrocarbons in workers of Carbon Enterprises]

Y Y Zhang, H Q Liu, H Shao, F Zhang
PMID: 31495125   DOI: 10.3760/cma.j.issn.1001-9391.2019.08.020

Abstract

To investigate the characteristics of occupational exposure to polycyclic aromatic hydrocarbons (PAHs) in the workplace and for various types of work in a carbon enterprise based on the measurement data of various components of PAHs in the air from the workplace of the carbon enterprise, and to provide a scientific basis for protection against PAHs in this enterprise.
In July 2017, a carbon enterprise in Shandong Province and its on-duty workers were chosen as subjects. On-site occupational hygiene investigation and high-performance liquid chromatography were used to investigate and determine the presence and concentrations of PAHs in various workshops and various types of work in the enterprise, and toxic equivalent quantity (TEQ) was used to evaluate the carcinogenic level of PAHs.
The components of PAHs with relatively high content in the air of the workplace in the carbon enterprise were fluoranthene, pyrene, benzanthracene, X, and benzo[a]pyrene, with mean concentrations of 1 485.66, 864.66, 805.35, 500.08, and 120.88 ng/m(3), respectively. There were significant differences between the three workshops in the concentrations of PAHs components (benzo[a]pyrene, benzanthracene, benzo[b]fluoranthene, benzo[k]fluoranthene, X, fluoranthene, pyrene, fluorene, indenopyrene, and anthracene) and total TEQ (
<0.05) . The total TEQ of PAHs in the molding workshop was significantly higher than that in other workshops (
<0.05) . There were significant differences between different types of work in the exposure to pyrene and fluoranthene and TEQ (
<0.05) . Shaking-table operators, moving-sieve operators, batching operators, fabric workers, and hot-oil stove workers had higher exposure levels of PAHs. The exposure concentrations of benzo[a]pyrene and benzanthracene were highly correlated with total TEQ.
The concentration of PAHs in the working environment of the carbon enterprise is generally higher; benzo[a]pyrene and fluoranthene are the PAHs components against which special protective measures need to be taken; molding workshops are the workshops that are most seriously endangered by PAHs; shaking-table operators are the type of workers needing special protection against PAHs. The occupational hazards of PAHs in the carbon industry cannot be ignored, against which corresponding protective measures should be formulated based on their exposure characteristics.


Comamonas sp. 3ah48 is a dibenz[a,h]anthracene-degrading bacterium that is tolerant to heavy metals

M Okai, Y Ohki, S Yamamoto, M Takashio, M Ishida, N Urano
PMID: 30942912   DOI: 10.1111/lam.13158

Abstract

Industrialization often causes polycyclic aromatic hydrocarbon (PAH) and heavy metal contamination of soil and water. In this study, we isolated a bacterium from bottom mud water around a park of Kawasaki Port, Japan, that degrades the 5-ring PAH dibenz[a,h]anthracene (DBA). The strain, Comamonas sp. 3ah48, degraded 29% of DBA (30 μg ml
) in 7 days, and the degradation level increased drastically, to 59%, by the addition of glutamate to the medium. The strain also degraded 40, 14, 15 and 19% of pyrene (Pyr), benzo[b]fluoranthene (BbF), benzo[k]fluoranthene (BkF) and benzo[g,h,i]perylene (BghiP) respectively. Benzo[a]pyrene (BaP) was degraded only when glutamate was added to the medium. Strain 3ah48 retained its degradation levels in the presence of 2 mmol l
Co
, Zn
or Cr
, at almost the same level as that without metal, and increased the DBA degradation level to 57% in the presence of 2 mmol l
Cu
, suggesting the possibility of the presence of laccase. SIGNIFICANCE AND IMPACT OF THE STUDY: Sixteen polycyclic aromatic hydrocarbons (PAHs) are listed as priority pollutants by the United States Environmental Protection Agency (USEPA). Information about the biodegradation of one of those PAHs, dibenz[a,h]anthracene (DBA), is limited. The present study focuses on DBA degradation by Comamonas sp. 3ah48 strain isolated around Kawasaki Port, Japan. Comamonas sp. 3ah48, cultured with the addition of glutamate to the medium, was found to increase the degradation level of DBA and to degrade DBA even in the presence of high concentrations of heavy metals.


Assessment of concentration of polycyclic aromatic hydrocarbons (PAHs) in vegetables from farms in Accra, Ghana

Saada Mohammed, Samuel Obiri, Osmund Duodu Ansa-Asare, Grace Dartey, Richard Kuddy, Serapis Appiah
PMID: 31172293   DOI: 10.1007/s10661-019-7538-5

Abstract

Ingestion of leafy vegetables is an important dietary component of most Africans due to its health benefits. High levels of polycyclic aromatic hydrocarbons (PAHs) in the leafy vegetables may pose a significant health hazard to the consumers. Rose/Hibiscus, Chinese cabbage, lettuce, and garden egg leaves from farms along the Nima Creek, Accra, were selected. At each sampling site, the vegetable was uprooted and cut into leaves, stem, and root and analyzed differently. The GC-MS method was employed in the identification and quantification of 16 PAHs in the samples. The analysis was done at CSIR - Water Research Institute Organic Laboratory. The results obtained show concentrations of acenapththylene, acenapthene, benzo[a]anthracene, benzo[b]fluoranthene, and benzo[a]pyrene (except chrysene and pyrene which were found in garden egg leaves and Chinese cabbage respectively), while naphthalene was detected in all the vegetables. The mean concentration of phenanthrene in leaves, stem, and roots of Chinese cabbage vegetable varies according to the following order: roots (0.744 ± 0.16 μg/kg) ≥ leaves (0.598 ± 1.21 μg/kg) ≥ stem (0.327 ± 1.01 μg/kg). From the results of the isomeric ratios, the source of the PAHs in the leafy vegetables are from mixed sources, i.e., either pyrogenic and petrogenic origins. This calls for the formulation of stringent policies on the importation of over-age vehicles into the countries as well as on the indiscriminate burning of materials containing PAHs.


Integrated approach to enhance the anaerobic biodegradation of benz[α]anthracene: A high-molecule-weight polycyclic aromatic hydrocarbon in sludge by simultaneously improving the bioavailability and microbial activity

Jingyang Luo, Lijuan Wu, Yinguang Chen, Leiyu Feng, Jiashun Cao
PMID: 30447640   DOI: 10.1016/j.jhazmat.2018.11.012

Abstract

The biodegradation of benz[α]anthracene (BaA), which was a high-molecule-weight PAH, was enhanced via a combination of alkaline and alkyl polyglucosides (APG) treatment during waste activated sludge (WAS) anaerobic fermentation. The biodegradation efficiency of BaA was increased from 14.1% in the control to 30.2 and 47.8% in pH 10 and pH 10 & APG reactors, respectively. Mechanism investigations found that the alkaline and APG treatments stimulated the processes of BaA desorption from sludge and transfer/entry into microorganisms, and ultimately improved the BaA bioavailability. Meanwhile, the huge released substrates from WAS not only served as carbon sources but also involved in the electron transfer among microorganisms which contributed to the BaA biodegradation process. Moreover, the microbial activities involved in BaA biodegradation, including the abundances of functional bacteria, activities of enzymes and quantities of genes, were also incremented due to the alkaline and APG treatments. Overall, the simultaneous improvement of BaA bioavailability and microbial activities enhanced its biodegradation efficiency.


Arsenite and cadmium promote the development of mammary tumors

Shailaja D Divekar, Heng-Hong Li, Daniela A Parodi, Tiffany Bita Ghafouri, Renxiang Chen, Kedra Cyrus, Aaron E Foxworth, Albert J Fornace, Celia Byrne, Mary Beth Martin
PMID: 31646340   DOI: 10.1093/carcin/bgz176

Abstract

Previous studies demonstrate that the heavy metal cadmium and the metalloid arsenite activate estrogen receptor-alpha in breast cancer cells by forming a high-affinity complex with the ligand-binding domain of the receptor and that environmentally relevant doses of cadmium have estrogen-like activity in vivo. The present study showed that in estrogen-receptor positive cells, arsenite and cadmium increased the global expression of estrogen-responsive genes and that an environmentally relevant dose of arsenite also had estrogen-like activity in vivo. Similar to estrogens, exposure of ovariectomized animals to arsenite induced the expression of the progesterone receptor, GREB1, and c-fos in the mammary gland and the expression of complement C3, c-fos, and cyclin D1 in the uterus and the increase was blocked by the antiestrogen ICI-182,780. When virgin female animals were fed a diet, that mimics exposure to either arsenite or cadmium, and challenged with the chemical carcinogen dimethylbenzanthracene, there was an increase in the incidence of mammary tumors and a decrease in the time to tumor onset, but no difference in the total number of tumors, tumor multiplicity, or total tumor volume. Together with published results, these data showed that environmentally relevant amounts of arsenite and cadmium had estrogen-like activity in vivo and promoted mammary tumorigenesis.


Exposure to polycyclic aromatic hydrocarbons derived from vehicle exhaust gas induces premature senescence in mouse lung fibroblast cells

Feng Yu, Ke Ye, Yunfeng Hu, Jincheng Li, Yonglei An, Dawei Qu
PMID: 30942392   DOI: 10.3892/mmr.2019.10086

Abstract

Long‑term exposure to vehicle exhaust gas may lead to various age‑associated disorders, including cardiovascular disease and cancer. Polycyclic aromatic hydrocarbons (PAHs) belong to an important class of carcinogens, which are released into the environment by vehicles and are detectable at high levels in Chinese urban areas. However, whether vehicle exhaust gas (EG), and in particular the PAHs derived from EG, are able to induce cell senescence remains unclear. In the present study, vehicle EG and pure PAHs were used as pollution sources to investigate the effects of long‑term exposure to PAH on the cellular processes occurring in mouse lung fibroblast cells (mLFCs). Using cell proliferation and apoptosis assays, it was demonstrated that benzopyrene (BaP) suppressed the proliferation of mLFCs, and benzanthracene (BaA) and BaP induced cell apoptosis. Molecular analysis suggested that long‑term exposure to BaA and BaP was able to increase the protein expression levels of p53, p21 and the apoptotic factors involved in the caspase cascade, including caspase‑3 and ‑9. Notably, the present study suggested that PAH exposure was able to promote cell senescence in mLFCs by activating the ATM serine/threonine kinase/H2A histone family member X pathway. The present study may provide novel insights into the underlying mechanism of vehicle EG and PAHs in promoting the development of age‑associated diseases.


Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH)

Edina Reizer, Imre G Csizmadia, Árpád B Palotás, Béla Viskolcz, Béla Fiser
PMID: 30884744   DOI: 10.3390/molecules24061040

Abstract

The formation of polycyclic aromatic hydrocarbons (PAHs) is a strong global concern due to their harmful effects. To help the reduction of their emissions, a crucial understanding of their formation and a deep exploration of their growth mechanism is required. In the present work, the formation of benzo(a)pyrene was investigated computationally employing chrysene and benz(a)anthracene as starting materials. It was assumed a type of methyl addition/cyclization (MAC) was the valid growth mechanism in this case. Consequently, the reactions implied addition reactions, ring closures, hydrogen abstractions and intramolecular hydrogen shifts. These steps of the mechanism were computed to explore benzo(a)pyene formation. The corresponding energies of the chemical species were determined via hybrid density funcional theory (DFT), B3LYP/6-31+G(d,p) and M06-2X/6-311++G(d,p). Results showed that the two reaction routes had very similar trends energetically, the difference between the energy levels of the corresponding molecules was just 6.13 kJ/mol on average. The most stable structure was obtained in the benzo(a)anthracene pathway.


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